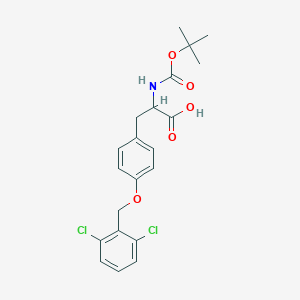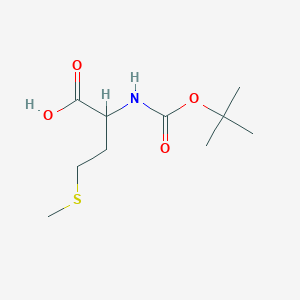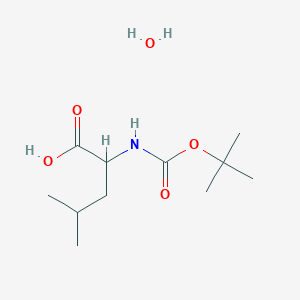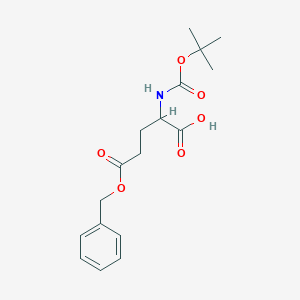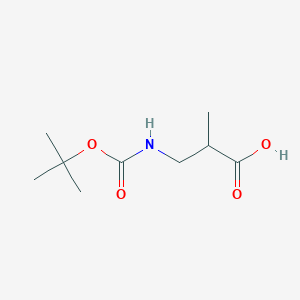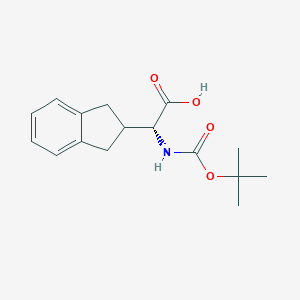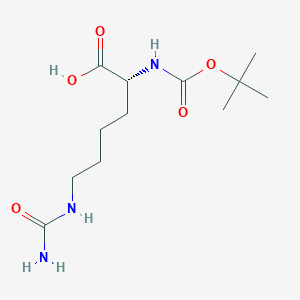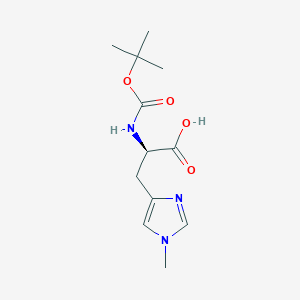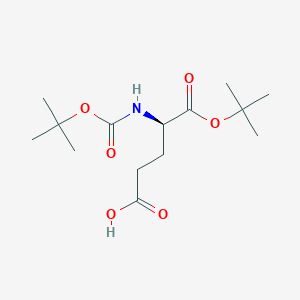
Boc-D-Ala-OMe
説明
“Boc-D-Ala-OMe” is a derivative of the amino acid alanine . It is also known as N-tert-butoxycarbonyl-D-alanine methyl ester or Boc-D-alanine methyl ester . The molecular formula is C9H17NO4 .
Synthesis Analysis
The synthesis of “Boc-D-Ala-OMe” has been reported in several studies. For instance, a titanium tetrachloride-based methodology was used for the synthesis of dipeptides, including "Boc-D-Ala-OMe" . Another study reported the synthesis of “Boc-D-Ala-OMe” using a combination of Fmoc solid-phase peptide synthesis followed by subsequent cyclization .Molecular Structure Analysis
The molecular weight of “Boc-D-Ala-OMe” is 203.24 g/mol . The IUPAC name is methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI and SMILES strings provide further details about the molecular structure .Chemical Reactions Analysis
“Boc-D-Ala-OMe” is involved in various chemical reactions. For example, it has been used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .Physical And Chemical Properties Analysis
“Boc-D-Ala-OMe” is a solid substance with a molecular weight of 203.24 g/mol . It has an optical activity of [α]20/D +45°, c = 1 in methanol . The density is 1.03 g/mL at 25 °C .科学的研究の応用
Conformational Preferences in Peptides : Boc-D-Ala-OMe, as a part of heterochiral peptides, aids in understanding the conformational preferences and stability of β-sheet structures through hydrogen bonds. This is significant in the study of peptide structures in biology and material science (Fabiola et al., 2001).
Amyloid-like Fibril Formation : In the context of neurodegenerative diseases, peptides including Boc-D-Ala-OMe have been used to study the formation of amyloid-like fibrils, a characteristic of these diseases (Maji et al., 2001).
Helix to Sheet Transition : Boc-D-Ala-OMe contributes to understanding the transition from 310-helix to α-helix in peptide structures, which is crucial for protein folding and function (Otoda et al., 1993).
Self-Assembling Gelators : The compound is used in the study of self-assembling synthetic oligopeptide-based gelators, which are relevant in biological and material sciences (Das & Banerjee, 2006).
Beta-Sheet Motifs in Crystal Structures : Boc-D-Ala-OMe helps in observing beta-sheet motifs in crystal structures, which provides insights into protein folding and interactions (Datta et al., 2009).
Caspase-Independent Cell Death : It has been used to study the effects of peptide caspase inhibitors in apoptosis, providing insights into cell death mechanisms (Déas et al., 1998).
作用機序
Target of Action
Boc-D-Ala-OMe, also known as N-(tert-Butoxycarbonyl)-D-alanine methyl ester or Boc-D-alanine methyl ester , is a derivative of the amino acid alanine. It is primarily used in peptide synthesis . The primary targets of Boc-D-Ala-OMe are the peptide chains that it helps to form. These peptide chains can have various roles depending on their composition and structure.
Mode of Action
Boc-D-Ala-OMe interacts with its targets through the formation of peptide bonds. This compound is used in the synthesis of peptides, where it contributes the D-Ala portion to the growing peptide chain . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions .
Biochemical Pathways
The main biochemical pathway involving Boc-D-Ala-OMe is peptide synthesis. In this process, Boc-D-Ala-OMe is coupled with other amino acids or peptides to form larger peptide chains . The specific pathways affected would depend on the nature of the peptide being synthesized.
Pharmacokinetics
The pharmacokinetics of Boc-D-Ala-OMe would largely depend on the context in which it is used. As a compound used in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the characteristics of the final peptide product .
Result of Action
The result of Boc-D-Ala-OMe’s action is the formation of peptide chains. These peptides can have a wide range of effects at the molecular and cellular level, depending on their structure and function. For example, they could act as enzymes, hormones, or structural proteins .
Action Environment
The action of Boc-D-Ala-OMe is typically carried out in a controlled laboratory environment during peptide synthesis . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of peptide bond formation and the stability of the compound .
Safety and Hazards
特性
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDICGOCZGRDFM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348471 | |
| Record name | Boc-D-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Ala-OMe | |
CAS RN |
91103-47-8 | |
| Record name | Boc-D-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




